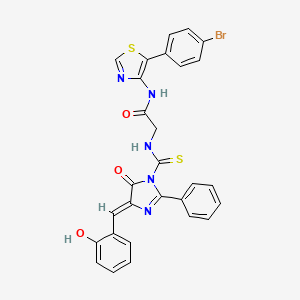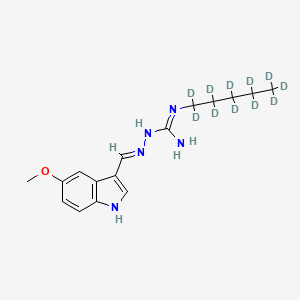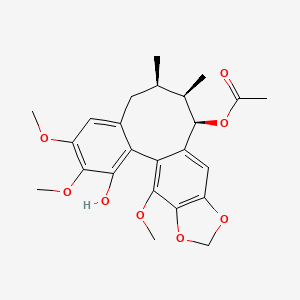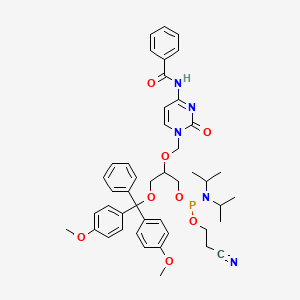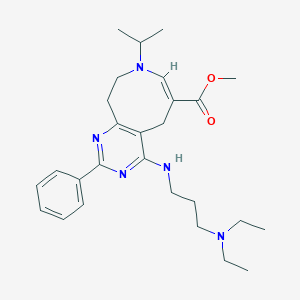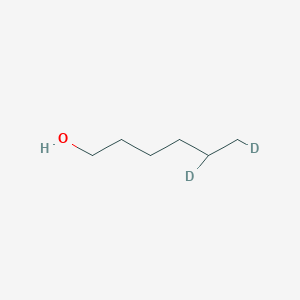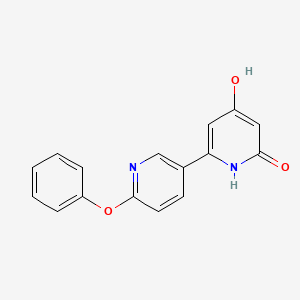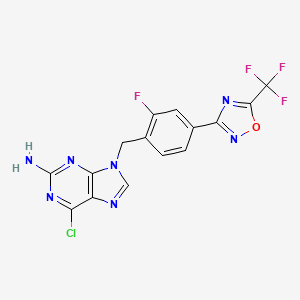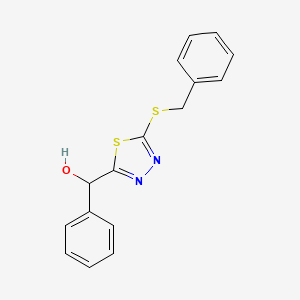
T3SS-IN-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T3SS-IN-5 is a compound known for its inhibitory effects on the type III secretion system, a virulence apparatus used by many Gram-negative pathogenic bacteria to cause infections. This system is a multiprotein molecular syringe that enables pathogens to inject effector proteins into host cells, modifying host cell mechanisms in ways beneficial to the pathogen .
Vorbereitungsmethoden
The synthesis of T3SS-IN-5 involves several steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic routes often involve:
Formation of the core structure: This step usually involves a series of condensation reactions under controlled conditions.
Functionalization: Introduction of specific functional groups through substitution reactions to enhance the compound’s activity.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
T3SS-IN-5 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s inhibitory activity.
Reduction: Used to alter the oxidation state of the compound, affecting its reactivity.
Substitution: Common reagents include halogens and other nucleophiles, leading to the formation of derivatives with different properties.
Hydrolysis: Breaking down the compound into simpler molecules under acidic or basic conditions.
Wissenschaftliche Forschungsanwendungen
T3SS-IN-5 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the type III secretion system and its role in bacterial virulence.
Biology: Helps in understanding the molecular mechanisms of bacterial infections and host-pathogen interactions.
Medicine: Potentially used in the development of new anti-virulence drugs to treat bacterial infections without promoting antibiotic resistance.
Industry: Applied in the development of biocontrol agents for agricultural purposes, reducing the reliance on traditional pesticides
Wirkmechanismus
T3SS-IN-5 exerts its effects by directly binding to components of the type III secretion system, such as the needle, translocon, basal body, sorting platform, and effector proteins. This binding inhibits the assembly and function of the secretion system, preventing the injection of effector proteins into host cells. The inhibition of this system disrupts the pathogen’s ability to cause infection, making this compound a valuable tool in anti-virulence strategies .
Vergleich Mit ähnlichen Verbindungen
T3SS-IN-5 is unique compared to other type III secretion system inhibitors due to its specific binding affinity and inhibitory potency. Similar compounds include:
RCZ12 and RCZ20: These compounds also inhibit the type III secretion system but have different structural scaffolds and binding mechanisms.
Salicylic Acid and p-Hydroxybenzoic Acid: Plant-derived compounds that inhibit the type III secretion system through different pathways
This compound stands out due to its high specificity and effectiveness in inhibiting the type III secretion system, making it a promising candidate for further research and development in anti-virulence therapies.
Eigenschaften
Molekularformel |
C16H14N2OS2 |
|---|---|
Molekulargewicht |
314.4 g/mol |
IUPAC-Name |
(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-phenylmethanol |
InChI |
InChI=1S/C16H14N2OS2/c19-14(13-9-5-2-6-10-13)15-17-18-16(21-15)20-11-12-7-3-1-4-8-12/h1-10,14,19H,11H2 |
InChI-Schlüssel |
LLDWUHTZHUGZIG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)C(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


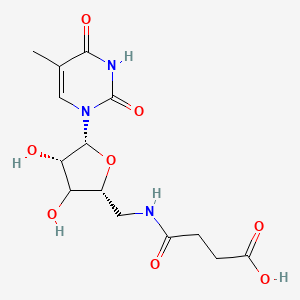
![Methyl 2-chloro-5-[methyl-[3-[4-(methylcarbamoyl)phenyl]pyrazolo[1,5-a]pyridine-5-carbonyl]amino]benzoate](/img/structure/B12380597.png)

![Disodium;5-[[2,4-dihydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380619.png)
